4-(1,1-Difluoroethyl)-1,2-dimethylbenzene
Overview
Description
4-(1,1-Difluoroethyl)-1,2-dimethylbenzene is an organic compound characterized by the presence of a difluoroethyl group attached to a dimethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction proceeds under mild conditions and provides high yields of the desired product.
Industrial Production Methods: Industrial production of 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene may involve large-scale fluorination processes. For example, the fluorination of styrene derivatives using a reagent system composed of μ-oxo-bis(trifluoroacetato(phenyl)iodine) or PhI(OCOCF3)2 and a pyridine·HF complex has been reported to give the corresponding difluoroethylated arenes in good yields .
Chemical Reactions Analysis
Types of Reactions: 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nickel Catalysts: Used in the difluoroethylation of arylboronic acids.
Fluorinating Agents: Such as μ-oxo-bis(trifluoroacetato(phenyl)iodine) for the fluorination of styrene derivatives.
Major Products: The major products formed from these reactions include various difluoroethylated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-(1,1-Difluoroethyl)-1,2-dimethylbenzene has several applications in scientific research:
Medicinal Chemistry: The compound is used in the design of bioactive molecules due to its ability to mimic the steric and electronic features of methoxy groups.
Materials Science: It is used in the development of new materials with unique properties, such as increased metabolic stability and altered spatial geometry.
Agrochemicals: The compound is employed in the synthesis of agrochemicals, enhancing their efficacy and stability.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the biological and physical properties of the molecule, impacting its activity and stability. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is incorporated into .
Comparison with Similar Compounds
1-Bromo-4-(1,1-difluoroethyl)benzene: Shares the difluoroethyl group but has a bromine atom instead of dimethyl groups.
2-(1,1-Difluoroethyl)-4-methyl-pyridine: Contains a difluoroethyl group attached to a pyridine ring.
Uniqueness: 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct steric and electronic properties. This makes it particularly valuable in the design of bioactive molecules and materials with tailored properties.
Properties
IUPAC Name |
4-(1,1-difluoroethyl)-1,2-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2/c1-7-4-5-9(6-8(7)2)10(3,11)12/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLMKTVZLOGGGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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